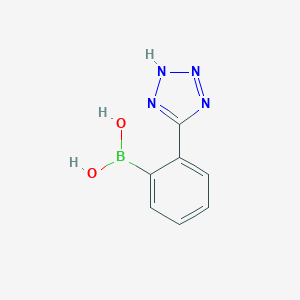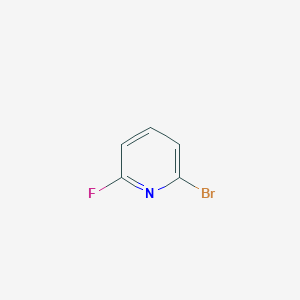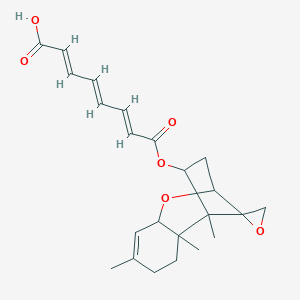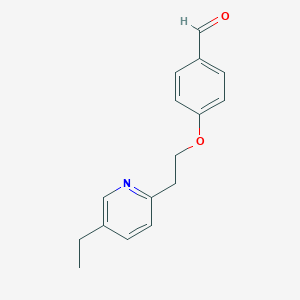
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde typically involves the reaction of 5-ethyl-2-pyridineethanol with 4-formylphenol under specific conditions . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzoic acid.
Reduction: 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is primarily related to its role as an intermediate in the synthesis of pioglitazone. Pioglitazone acts as a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in glucose and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
4-(2-(5-Ethyl-2-pyridinyl)ethoxy)benzylidene: Another intermediate in the synthesis of pioglitazone.
5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione: A related compound with similar biological activities.
Uniqueness
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of pioglitazone. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11-12H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSWGSRJHHXHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432298 | |
| Record name | 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114393-97-4 | |
| Record name | 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114393-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde in chemical synthesis?
A: This compound serves as a vital building block for synthesizing various heterocyclic compounds with potential biological activities. Researchers have successfully synthesized chalcones [, ], pyrimidines [, ], imidazolinones [, ], oxadiazoles [], azetidinones [], and thiazolidinones [, ] using this compound as a starting material.
Q2: What biological activities have been reported for derivatives of this compound?
A: Studies indicate that many derivatives exhibit promising antimicrobial activities. For example, synthesized chalcones, pyrimidines, and imidazolinones demonstrate inhibitory activity against various bacterial and fungal strains [, ]. Notably, some compounds exhibit superior efficacy compared to standard drugs [, ]. Additionally, researchers observed potent to weak antimicrobial activity in a series of synthesized 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-5-substituted-1,3,4-oxadiazoles []. Furthermore, newly synthesized azetidinones, particularly those with mono- and di-substituted chloro groups, show promising antibacterial and antifungal activities [].
Q3: How has this compound been characterized spectroscopically?
A: Researchers commonly employ techniques like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to characterize the structure of this compound and its derivatives [, , , ]. Elemental analysis is also used to confirm the composition of the synthesized compounds [, , , ].
Q4: Has the compound this compound oxime been investigated?
A: Yes, this compound oxime is recognized as a key intermediate in synthesizing biologically active heterocycles like isoxazolines and isoxazoles []. Its crystal structure has been determined and shows stabilization through O—H⋯N hydrogen bonds []. Additionally, computational studies utilizing Density Functional Theory (DFT) calculations and molecular dynamics simulations have been employed to investigate the reactive properties of this oxime derivative [].
Q5: What is the significance of structure-activity relationship (SAR) studies for derivatives of this compound?
A: SAR studies are crucial for understanding how modifications to the parent compound's structure influence its biological activity, potency, and selectivity. By analyzing the relationship between the structure of various derivatives and their antimicrobial effects, researchers can identify essential structural features that contribute to their activity and optimize these features for developing more effective antimicrobial agents. For instance, the presence and position of specific substituents, such as chlorine atoms, in azetidinone derivatives have been linked to variations in their antimicrobial efficacy [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


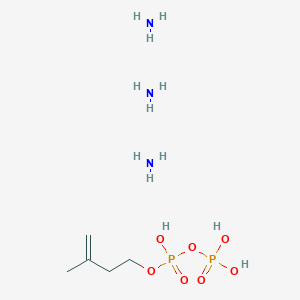

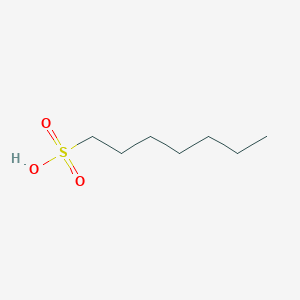
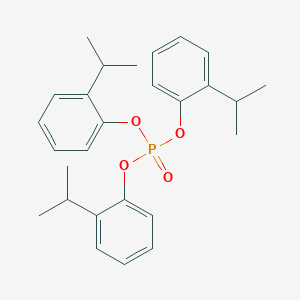

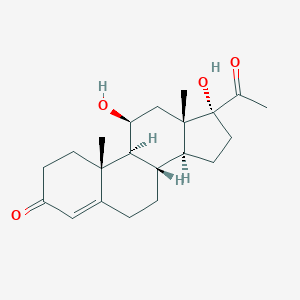
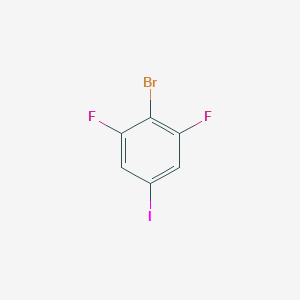

![3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione](/img/structure/B132712.png)
